Thymopentin monoacetate

描述

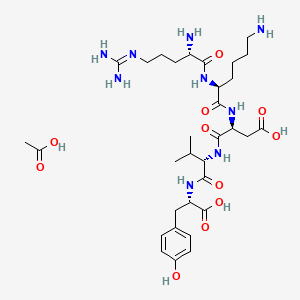

胸腺五肽 (醋酸盐),化学名称为 N-[N-[N-[Nα-L-精氨酰-L-赖氨酰]-L-α-天冬酰基]-L-谷氨酰基]-L-酪氨酸,是一种由五个氨基酸组成的有机化合物:精氨酸、赖氨酸、天冬氨酸、谷氨酰胺和酪氨酸。其分子式为 C30H49N9O9。 胸腺五肽主要用作免疫调节剂 .

作用机制

胸腺五肽的作用机制包括:

T 细胞分化: 它选择性地诱导前胸腺细胞 (Thy-1-) 转化为成熟 T 细胞 (Thy-1+)。

神经传递: 胸腺五肽影响神经肌肉传递。

B 细胞抑制: 它抑制 B 细胞分化.

生化分析

Biochemical Properties

Thymopentin Monoacetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The mechanism that has been demonstrated is that this compound can promote the differentiation of thymocytes and affect the function of mature T cells .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can induce cancer stemness reduction in cultured HCT116 cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It has binding interactions with biomolecules, can inhibit or activate enzymes, and induces changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has a very short half-life in vivo (less than 30 seconds), poor membrane permeability, and extensive metabolism in the gastrointestinal tract . Its sustained and controlled drug release property has been observed both in vitro and in vivo .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in cyclophosphamide-induced immunosuppressive rats, a single dose of this compound (15 mg/kg, sc) injected could normalize their T-SOD levels and CD4+/CD8+ ratio .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and has effects on its localization or accumulation .

Subcellular Localization

It is known that it can induce changes in the localization of certain cell components .

准备方法

合成路线: 胸腺五肽是作为由上述五个氨基酸组成的肽而合成的。化学结构由 N-[N-[N-[Nα-L-精氨酰-L-赖氨酰]-L-α-天冬酰基]-L-谷氨酰基]-L-酪氨酸组成。合成涉及这些氨基酸之间的肽键形成。

反应条件: 合成过程通常在无水和无溶剂条件下进行。 胸腺五肽以高纯度生产,其含量应在 97.0% 至 103.0% 的范围内 .

化学反应分析

由于其特殊的肽结构,胸腺五肽不进行广泛的化学反应,但它可能参与水解反应或与其他生物分子的相互作用。

科学研究应用

胸腺五肽在各个科学领域都有应用:

免疫学: 胸腺五肽调节免疫反应,尤其是 T 细胞分化。

医学: 它已被研究用于其在免疫治疗和自身免疫性疾病中的潜力。

干细胞研究: 胸腺五肽增强人胚胎干细胞 (hESCs) 中 T 细胞谱系的生成.

相似化合物的比较

胸腺五肽由于其特定的氨基酸序列而独一无二。它与其他胸腺肽相似,例如脾肽 (TP-III)。进一步的研究可能会揭示具有类似特性的其他化合物。

属性

IUPAC Name |

acetic acid;(3S)-3-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H49N9O9.C2H4O2/c1-16(2)24(28(46)38-22(29(47)48)14-17-8-10-18(40)11-9-17)39-27(45)21(15-23(41)42)37-26(44)20(7-3-4-12-31)36-25(43)19(32)6-5-13-35-30(33)34;1-2(3)4/h8-11,16,19-22,24,40H,3-7,12-15,31-32H2,1-2H3,(H,36,43)(H,37,44)(H,38,46)(H,39,45)(H,41,42)(H,47,48)(H4,33,34,35);1H3,(H,3,4)/t19-,20-,21-,22-,24-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRTISBKUCLDRGF-ADVSENJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H53N9O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80237615 | |

| Record name | Thymopentin monoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80237615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

739.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89318-88-7 | |

| Record name | Thymopentin monoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089318887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymopentin monoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80237615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1h-Cyclopropa[c][1,6]naphthyridine](/img/structure/B576114.png)

![[(2S,3S,4S,5S)-3,4-dibenzoyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B576126.png)

![2-(Tert-butyl)-6-methoxybenzo[d]thiazole](/img/structure/B576127.png)

![Disodium;[4-[bis[4-(dimethylamino)phenyl]methyl]-2-(sulfonatomethyl)phenyl]methanesulfonate](/img/structure/B576135.png)